2-(6,7-dimethyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)acetamide
Description
The compound 2-(6,7-dimethyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)acetamide is a structurally complex molecule featuring a thiazolo[3,2-a]pyrimidinone core substituted with methyl groups at positions 6 and 6. The acetamide side chain is linked to a phenyl ring bearing a 2-fluorophenyl-substituted thiazole moiety.
Properties
IUPAC Name |
2-(6,7-dimethyl-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)-N-[2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21FN4O2S2/c1-14-15(2)27-25-30(24(14)32)16(12-34-25)11-22(31)28-20-10-6-4-8-18(20)21-13-33-23(29-21)17-7-3-5-9-19(17)26/h3-10,13,16H,11-12H2,1-2H3,(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZNZFIUMLPMTNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C2N(C1=O)C(CS2)CC(=O)NC3=CC=CC=C3C4=CSC(=N4)C5=CC=CC=C5F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21FN4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(6,7-dimethyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)acetamide represents a novel heterocyclic structure with significant potential for various biological activities. Its unique thiazolo-pyrimidine core and additional thiazole substituents suggest interactions with multiple biological targets. This article provides an in-depth analysis of its biological activity, synthesis methods, and potential applications based on diverse research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 412.5 g/mol. The compound's structure includes key functional groups that may contribute to its biological activity, such as the thiazole and pyrimidine rings.
Biological Activity
Research indicates that compounds similar to this one exhibit a range of biological activities, including:
- Antimicrobial Activity : Preliminary studies have shown that derivatives of thiazolo-pyrimidines possess broad-spectrum antimicrobial properties. For instance, compounds with similar structures have demonstrated effectiveness against Gram-positive and Gram-negative bacteria as well as fungi .
- Anticancer Properties : Several thiazolo-pyrimidine derivatives have been evaluated for their anticancer potential. In vitro studies suggest that these compounds can inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
- Anti-inflammatory Effects : Some derivatives have shown promise in reducing inflammation markers in vitro, indicating potential applications in treating inflammatory diseases .
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions that allow for the precise modification of its structure to enhance biological activity. Common methods include:
- Condensation Reactions : These are used to form the thiazolo-pyrimidine core by combining appropriate precursors under acidic or basic conditions.
- Functional Group Modifications : Post-synthesis modifications can introduce or alter functional groups to optimize pharmacological properties.
Case Studies
Several studies have highlighted the biological activity of related compounds:
- Antimicrobial Testing : In one study, various thiazolo-pyrimidine derivatives were screened against Staphylococcus aureus and Escherichia coli. Results indicated that some derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
- Cytotoxicity Assays : A study assessing the cytotoxic effects of thiazolo-pyrimidine derivatives on cancer cell lines revealed IC50 values in the low micromolar range, suggesting significant anticancer potential .
Comparative Analysis
A comparative analysis of structurally related compounds illustrates how variations in substituents can influence biological activity:
| Compound Name | Structure | Biological Activity | Notable Features |
|---|---|---|---|
| 2-(6-methyl-5-oxo-thiazolo[3,2-a]pyrimidin-3-yl)-N-(pyridin-2-yl)acetamide | Structure | Antimicrobial | Lacks fluorine substituent |
| 3-(4-chlorophenyl)-4-methylthiazol-5(4H)-one | Structure | Anticancer | Different ring structure |
| 1-(4-fluorophenyl)-thieno[3,2-b]pyridine | Structure | Antiviral | Distinct heterocyclic framework |
This table highlights how structural modifications can significantly alter the pharmacological profile of these compounds.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Core Modifications
The compound shares structural homology with several heterocyclic systems documented in the literature. Key comparisons include:
Key Observations :
- Core Heterocycle: The thiazolo[3,2-a]pyrimidinone core in the target compound differs from the thiazolo[4,5-d]pyrimidinone in and the triazolo[1,5-a]pyrimidine in flumetsulam .
- Substituent Effects : The 2-fluorophenyl group in the target compound may enhance metabolic stability compared to the ethoxyphenyl group in , while methyl groups at positions 6 and 7 could increase steric hindrance, affecting receptor accessibility.
NMR Spectral Comparisons
Evidence from NMR studies on analogous compounds (e.g., Rapa, compounds 1 and 7 in ) reveals that substituent changes alter chemical shifts in specific regions (e.g., regions A and B in Figure 6 of ). For the target compound:
- Regions A (positions 39–44) and B (positions 29–36): Similar to , modifications in the thiazole-phenyl or pyrimidinone regions would likely perturb chemical shifts in these areas, reflecting altered electronic environments.
- Methyl Groups: The 6,7-dimethyl substitution on the pyrimidinone core may shield adjacent protons, reducing δ values compared to non-methylated analogues.
Physicochemical and Functional Implications
Research Findings and Limitations
- Structural Insights : NMR profiling (as in ) and molecular weight comparisons highlight the role of substituents in modulating physicochemical behavior.
- Knowledge Gaps: Direct bioactivity data, synthetic routes, and pharmacokinetic profiles for the target compound are absent in the provided evidence. Comparisons rely on structural extrapolation.
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for this compound, and how can reaction conditions be optimized?
- Methodological Answer :
- Step 1 : Begin with computational reaction path searches (e.g., quantum chemical calculations) to identify feasible intermediates and transition states .
- Step 2 : Optimize solvent systems and catalysts using Design of Experiments (DOE) to maximize yield. For example, polar aprotic solvents (e.g., DMF) may enhance cyclization in thiazolo[3,2-a]pyrimidine synthesis .
- Step 3 : Validate purity via HPLC and NMR (¹H/¹³C) to confirm structural integrity, as seen in analogous thiazole-pyrimidine hybrids .
Q. How should researchers characterize the compound’s structural and electronic properties?
- Methodological Answer :
- X-ray Crystallography : Resolve crystal packing and confirm stereochemistry, as demonstrated for ethyl (Z)-2-(2-fluorobenzylidene)-7-methyl-3-oxo-5-phenyl derivatives .
- Spectroscopic Analysis : Use ¹⁹F NMR to track fluorophenyl substituent interactions and IR spectroscopy to identify carbonyl stretching frequencies (~1700 cm⁻¹) .
- Computational Modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electron density distributions and predict reactive sites .
Q. What biological screening assays are appropriate for initial activity profiling?
- Methodological Answer :
- Antimicrobial Activity : Use broth microdilution assays (CLSI guidelines) against Gram-positive/negative bacteria and fungal strains (e.g., C. albicans) .
- Anticancer Potential : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Enzyme Inhibition : Test acetylcholinesterase or kinase inhibition via spectrophotometric methods to explore neurological or oncological applications .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for thiazolo-pyrimidine hybrids?
- Methodological Answer :
- Orthogonal Assays : Cross-validate results using fluorescence-based assays (e.g., ATPase activity) alongside traditional methods to eliminate false positives .
- Purity Reassessment : Quantify impurities via LC-MS; even 5% contaminants (e.g., unreacted fluorophenyl intermediates) can skew activity .
- Cell Line Authentication : Confirm cell line identities (STR profiling) to address variability in cytotoxicity studies .
Q. What strategies optimize the compound’s selectivity for target proteins versus off-target interactions?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses with target receptors (e.g., EGFR kinase) and identify key hydrophobic/fluorine interactions .
- SAR Expansion : Synthesize analogs with modified thiazole substituents (e.g., replacing 2-fluorophenyl with 3,4-difluorophenyl) to assess steric and electronic effects .
- Proteome-Wide Profiling : Apply affinity chromatography coupled with mass spectrometry to detect off-target binding .
Q. How can computational methods accelerate the development of derivatives with enhanced pharmacokinetic properties?
- Methodological Answer :
- ADMET Prediction : Use SwissADME or ADMETLab 2.0 to forecast solubility, metabolic stability, and blood-brain barrier penetration .
- Free-Energy Perturbation (FEP) : Simulate ligand-protein binding free energies to prioritize derivatives with improved binding affinities .
- In Silico Toxicity Screening : Apply Derek Nexus or ProTox-II to flag hepatotoxic or mutagenic risks early in development .
Data Contradiction Analysis Framework
| Issue | Possible Causes | Resolution Strategies | Relevant Evidence |
|---|---|---|---|
| Variability in IC₅₀ values | Differences in cell culture conditions | Standardize protocols (e.g., serum concentration, incubation time) | |
| Discrepant enzyme inhibition | Non-selective assay substrates | Use recombinant enzymes and validated kits | |
| Inconsistent solubility | Polymorphic forms or solvent residues | Characterize via PXRD and DSC; repurify |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
